Pyruvamide

Enzyme Kinetics Allosteric Regulation Pyruvate Decarboxylase

Pyruvamide is a non-metabolizable substrate analog of pyruvate, essential for structural and mechanistic studies of ThDP-dependent enzymes. It specifically binds to regulatory sites, arresting enzyme conformations without catalytic turnover—unlike pyruvate itself. This enables high-resolution structural studies (e.g., PDB 6EFG) and kinetic analysis of enamine intermediates. For research on the mammalian pyruvate dehydrogenase complex, Pyruvamide acts as a reversible, competitive inhibitor, offering distinct advantages over irreversible inhibitors like fluoropyruvate. Procurement of high-purity (≥98%) material is critical to avoid assay interference.

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
CAS No. 631-66-3
Cat. No. B1210208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyruvamide
CAS631-66-3
Synonymspyruvamide
Molecular FormulaC3H5NO2
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)N
InChIInChI=1S/C3H5NO2/c1-2(5)3(4)6/h1H3,(H2,4,6)
InChIKeyFPOLWERNILTNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyruvamide CAS 631-66-3: Essential Procurement Information for Research and Industrial Applications


Pyruvamide (CAS: 631-66-3), also known as 2-oxopropanamide, is a primary carboxylic acid amide with the molecular formula C₃H₅NO₂ and a molecular weight of 87.08 g/mol [1]. Structurally, it is the amide derivative of pyruvic acid, featuring both a ketone carbonyl and a primary amide functional group on a two-carbon backbone [2]. This small-molecule compound is primarily utilized as a non-metabolizable substrate analog and allosteric activator in enzymology research, particularly for thiamine diphosphate (ThDP)-dependent enzymes such as pyruvate decarboxylase (PDC, EC 4.1.1.1) [3]. Its physicochemical properties include a calculated density of 1.146 g/cm³ at 20°C and a boiling point of 175.8°C at 760 mmHg .

Why Pyruvamide (631-66-3) Cannot Be Substituted with Generic Pyruvate Analogs


Substituting pyruvamide with closely related compounds such as pyruvic acid, sodium pyruvate, ethyl pyruvate, or other pyruvate amide derivatives introduces substantial risks of experimental failure or procurement inefficiency. Pyruvamide possesses a distinct functional profile as a non-metabolizable substrate analog that binds specifically to regulatory sites on ThDP-dependent enzymes without undergoing catalytic turnover, enabling it to arrest enzyme conformations for structural and mechanistic studies [1]. In contrast, pyruvate itself is a metabolizable substrate that participates in catalytic turnover and activates the same enzymes via different binding pathways with distinct binding sites [2]. Furthermore, pyruvamide demonstrates dual functional behavior across enzyme systems—acting as an allosteric activator in yeast pyruvate decarboxylase while functioning as a competitive inhibitor in the mammalian pyruvate dehydrogenase complex [3]. This context-dependent activity profile is not shared by other pyruvate analogs, making generic substitution scientifically unsound for applications requiring specific mechanistic interrogation.

Pyruvamide (631-66-3) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogs


Pyruvamide vs. Pyruvate: Distinct Allosteric Activation Pathways and Binding Site Specificity

Pyruvamide and pyruvate activate yeast pyruvate decarboxylase (PDC, EC 4.1.1.1) via distinct mechanisms with different binding sites. Pyruvamide functions as a substrate activator surrogate that binds only at the regulatory site, albeit with lower affinity than pyruvate, while pyruvate exhibits random binding to both regulatory and active sites [1]. Kinetic analysis using a two-step phenomenological model of activation confirms that pyruvate and pyruvamide have different activation pathways with distinct binding sites [2]. Pyruvamide binding arrests a flexible loop spanning residues 290-304 on the β-domain—a conformational change not observed in the absence of pyruvamide [3].

Enzyme Kinetics Allosteric Regulation Pyruvate Decarboxylase Mechanistic Enzymology

Pyruvamide as a Competitive Inhibitor vs. Pyruvate in Mammalian Pyruvate Dehydrogenase Complex

In the mammalian pyruvate dehydrogenase complex (PDHc) from bovine heart, pyruvamide functions as a strong competitive inhibitor with respect to the natural substrate pyruvate [1]. This contrasts with its behavior in yeast PDC where it serves as an allosteric activator. The competitive inhibition profile relative to pyruvate establishes pyruvamide as a valuable tool for probing PDHc active site interactions [2]. Within the same enzyme system, fluoropyruvate exhibits irreversible inhibition, whereas pyruvamide demonstrates reversible competitive inhibition—a critical distinction for experimental design requiring titratable, reversible modulation of enzyme activity [3].

Enzyme Inhibition Pyruvate Dehydrogenase Complex Competitive Inhibition Mammalian Metabolism

Pyruvamide-Induced Acceleration of Enamine Formation: 15- to 150-Fold Rate Enhancement in ThDP-Dependent Decarboxylation

The presence of pyruvamide as an allosteric activator dramatically accelerates the rate of covalent thiamin diphosphate-bound enamine/C2-α-carbanion intermediate formation in brewers' yeast pyruvate decarboxylase. For three conjugated mechanism-based inhibitors of the structure (E)-YC₆H₄CH=CHCOCOOH (Y = p-Cl, m-NO₂, m-CF₃), the first-order rate constant for enamine formation increased from 15- to 150-fold upon conversion of the enzyme to its pyruvamide-activated form [1]. In the pyruvamide-activated state, the decarboxylation rate constants for the m-NO₂ (53 s⁻¹) and m-CF₃ (69 s⁻¹) derivatives approach the estimated decarboxylation rate constant for the natural substrate pyruvate (80 s⁻¹/active site at 20°C) [2].

Enzyme Kinetics Thiamine Diphosphate Enzymes Enamine Intermediate Allosteric Activation

Pyruvamide as a Substrate Surrogate for High-Resolution Crystallographic Studies of PDC

Pyruvamide serves as an essential substrate surrogate for determining high-resolution crystal structures of pyruvate decarboxylase (PDC) in its closed, activated conformation. In the yeast PDC-pyruvamide complex structure, one molecule of pyruvamide binds in the active site channel in the vicinity of the thiazolium ring of the ThDP cofactor, while a second pyruvamide molecule binds at the interface between the Pyr and R domains, stabilizing the tetramer assembly [1]. More recently, the crystal structure of Kluyveromyces lactis PDC in the presence of pyruvamide was solved at 2.040 Å resolution, revealing the closed enzyme conformation characteristic of the activated state [2].

Structural Biology X-ray Crystallography Pyruvate Decarboxylase Substrate Surrogate

High-Yield Synthetic Accessibility: 98.3% Yield from Ethyl Pyruvate

Pyruvamide can be synthesized from ethyl pyruvate via a straightforward, high-yielding amidation procedure. Reaction of 50 g (430.8 mmol) ethyl pyruvate with 7M ammonia in methanol at 0°C for 30 minutes yields 36.8 g of pyruvamide as a white crystalline solid, corresponding to a 98.3% yield . This contrasts with earlier synthetic routes via pyruvonitrile hydrolysis or permanganate oxidation of lactamide, which involve harsher conditions and lower efficiency [1]. Alternative patent literature describes synthesis via pyruvyl chloride intermediate (from sodium pyruvate with thionyl chloride or oxalyl chloride) followed by reaction with glycine benzyl ester, achieving approximately 85% yield [2].

Synthetic Chemistry Process Chemistry Precursor Synthesis Scale-up

Pyruvamide as a Pyruvate Precursor in Dietary Supplement Formulations: Favorable Predicted ADME Profile

Pyruvamide has been patented as a pyruvate precursor for dietary supplement applications targeting obesity and Type II diabetes, with the rationale that it provides a non-salt form of pyruvate delivery to mammals [1]. Computationally predicted ADME properties indicate high human intestinal absorption probability (0.9941) and blood-brain barrier permeability (0.9913) [2]. Unlike sodium pyruvate salts, which introduce sodium load, pyruvamide offers a neutral, small-molecule alternative (MW 87.08, cLogP -0.94, TPSA 60.16 Ų) with favorable drug-like calculated properties including a QED (Quantitative Estimate of Drug-likeness) score of 0.42 [3].

Nutraceuticals Metabolic Health Pyruvate Precursors ADME

High-Value Application Scenarios for Pyruvamide (CAS 631-66-3) Based on Quantified Differentiation Evidence


X-ray Crystallography of ThDP-Dependent Enzymes in Activated Conformation

Structural biology laboratories requiring high-resolution crystal structures of pyruvate decarboxylase or related ThDP-dependent enzymes in their closed, activated conformation should procure pyruvamide as the substrate surrogate of choice. Pyruvamide arrests the flexible loop (residues 290-304) and stabilizes the closed tetrameric conformation without undergoing catalytic turnover, as validated by solved structures at resolutions up to 2.040 Å (PDB: 6EFG) [1]. Pyruvate cannot substitute for this application because it participates in catalytic turnover, preventing trapping of the closed state. Generic substitution with other pyruvate analogs would yield only open or unliganded conformations, missing critical mechanistic information on activation-induced structural transitions [2].

Mechanistic Enzymology of ThDP-Dependent Decarboxylation

Researchers investigating the kinetic mechanism of thiamine diphosphate-dependent decarboxylation require pyruvamide to achieve kinetically competent enamine intermediate formation rates. The documented 15- to 150-fold acceleration of enamine formation upon pyruvamide activation of PDC enables direct comparison of mechanism-based inhibitor turnover with natural substrate decarboxylation rates (~80 s⁻¹ for pyruvate) [1]. This activation is essential for experiments monitoring the 440 nm absorbance of the covalent ThDP-bound enamine intermediate, as baseline rates in the absence of pyruvamide are too slow for practical kinetic analysis. Procurement of high-purity pyruvamide (≥98%) is recommended to avoid assay interference from residual pyruvate contamination.

Mammalian Pyruvate Dehydrogenase Complex Inhibition Studies

Investigators studying the regulation of the mammalian pyruvate dehydrogenase complex (PDHc) from bovine or human sources should utilize pyruvamide as a reversible, competitive inhibitor for active-site probing experiments. Unlike fluoropyruvate, which irreversibly inactivates the enzyme and precludes recovery studies, pyruvamide provides titratable competitive inhibition with respect to pyruvate [1]. This reversible inhibition profile makes pyruvamide uniquely suitable for dose-response studies, binding affinity determinations, and experiments requiring washout or recovery phases. Laboratories should note that pyruvamide's inhibitor classification is specific to the PDHc enzyme system and does not extend to yeast PDC, where it functions as an activator [2].

Dietary Supplement Precursor Development for Metabolic Health

Formulators developing pyruvate-based nutraceuticals for metabolic health applications may evaluate pyruvamide as a non-salt pyruvate precursor. Patent literature supports its use for improving insulin resistance, lowering fasting insulin levels, and reducing fat gain in mammals [1]. The compound's predicted ADME profile (human intestinal absorption probability 0.9941; MW 87.08; cLogP -0.94) suggests favorable oral bioavailability characteristics [2]. Selection of pyruvamide over sodium pyruvate salts eliminates sodium load concerns, while its neutral amide structure avoids the acidity and corrosivity of pyruvic acid. Note that these applications remain experimental; pyruvamide is not FDA-approved as a drug and should be handled accordingly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyruvamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.